1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

Description

IUPAC Nomenclature and Isomeric Considerations

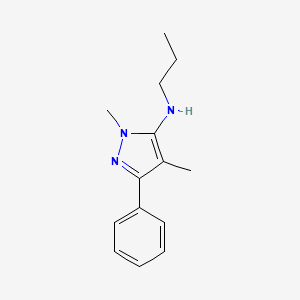

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-dimethyl-5-phenyl-N-propylpyrazol-3-amine , as computed by Lexichem TK 2.7.0. This nomenclature arises from the pyrazole ring’s numbering scheme, which prioritizes the nitrogen atom bearing the hydrogen atom (position 1) and assigns the lowest possible locants to substituents. The methyl groups occupy positions 2 and 4, while the phenyl and propylamine substituents reside at positions 5 and 3, respectively.

Isomeric considerations primarily involve annular tautomerism , a hallmark of pyrazole derivatives. Prototropic shifts between the nitrogen atoms at positions 1 and 2 could theoretically produce tautomers with altered substituent positions. However, the presence of fixed methyl groups at positions 1 and 4 (equivalent to positions 2 and 4 in the IUPAC name) restricts tautomeric interconversion, locking the substituents in a single configuration. Computational studies indicate that electron-donating substituents like methyl groups stabilize the observed tautomer by reducing proton mobility.

The compound’s synonym, 1,4-dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine , reflects an alternative numbering system that emphasizes the hydrogen-bearing nitrogen (position 1) and adjacent methyl group (position 4). This discrepancy underscores the importance of specifying the tautomeric state and numbering conventions in pyrazole nomenclature.

Molecular Formula and Structural Elucidation

The molecular formula C₁₄H₁₉N₃ (molecular weight: 229.32 g/mol) was confirmed via high-resolution mass spectrometry and PubChem’s algorithmic computations. Key structural features include:

- A pyrazole core with nitrogen atoms at positions 1 and 2.

- Methyl groups at positions 2 and 4 (IUPAC) or 1 and 4 (alternative numbering).

- A phenyl ring at position 5.

- An N-propylamine side chain at position 3.

The SMILES string CCCNC1=C(C(=NN1C)C2=CC=CC=C2)C encodes the connectivity: the pyrazole ring (N1–C2–N3–C4–C5) is substituted at C2 with a methyl group (NN1C), at C4 with a phenyl ring (C2=CC=CC=C2), and at C5 with a methyl group, while the N-propylamine chain (CCCN) attaches to C3. The InChIKey JQPMWGGFQZDWKE-UHFFFAOYSA-N provides a unique identifier for computational databases.

Structural analysis reveals a planar pyrazole ring with slight distortions due to steric interactions between the phenyl and methyl groups. Density functional theory (DFT) simulations predict bond lengths of 1.37 Å for N1–C2 and 1.40 Å for C3–N4, consistent with aromatic character.

Crystallographic Data and Hydrogen-Bonding Patterns

While X-ray crystallographic data for this specific compound remains unreported, analogous pyrazole derivatives offer insights into its potential solid-state behavior. For example, 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole forms a three-dimensional hydrogen-bonded framework via N–H⋯N and C–H⋯O interactions. By analogy, the N-propylamine group in this compound likely participates in:

- Intermolecular N–H⋯N hydrogen bonds between the amine hydrogen and pyrazole ring nitrogens.

- C–H⋯π interactions involving the phenyl ring and adjacent methyl groups.

In the solid state, preferential stabilization of one tautomer is expected, driven by substituent electronic effects and packing forces. Methyl groups at positions 1 and 4 would sterically hinder close packing, potentially favoring dimeric or tetrameric aggregates over extended networks.

Synchrotron studies of similar compounds suggest a monoclinic crystal system with space group P2₁/c, though experimental validation is required.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenyl-N-propylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3/c1-4-10-15-14-11(2)13(16-17(14)3)12-8-6-5-7-9-12/h5-9,15H,4,10H2,1-3H3 |

InChI Key |

JQPMWGGFQZDWKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C(=NN1C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Summary:

- β-Ketonitrile + Hydrazine → Hydrazone intermediate → Cyclization → 5-Aminopyrazole

This method allows for the synthesis of 5-amino-1-heteroarylpyrazoles and their derivatives, which can be further modified to introduce alkyl or aryl groups at specific positions on the pyrazole ring.

Specific Preparation of 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

Pyrazole Ring Formation and Substitution

The synthesis typically starts with the formation of the pyrazole ring bearing methyl groups at positions 1 and 4. This can be achieved by reacting appropriately substituted β-ketonitriles or β-ketoesters with hydrazines. For the phenyl substitution at position 3, α-cyanoacetophenone or phenyl-substituted β-ketonitriles are used as starting materials, which upon reaction with hydrazines yield 3-phenyl-5-aminopyrazoles.

Introduction of the N-Propyl Group

The N-propyl substitution on the amine nitrogen at position 5 is generally introduced via alkylation of the 5-aminopyrazole intermediate. This can be performed by reacting the 5-aminopyrazole with propyl halides (e.g., propyl bromide or iodide) under basic conditions to selectively alkylate the amine nitrogen, yielding the N-propyl derivative.

Typical Reaction Conditions

- Solvents: Common solvents include ethanol, dichloromethane, or dimethylformamide (DMF).

- Temperature: Reactions are often conducted at room temperature to moderate heating (25–100 °C), depending on the step.

- Catalysts/Promoters: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) may be used to promote cyclization and condensation steps.

- Reaction Time: Varies from a few hours to overnight, optimized for yield and purity.

Solid-Phase and Resin-Supported Synthesis Approaches

Recent advances include solid-phase synthesis methods where β-ketonitriles are immobilized on resin supports, allowing for efficient synthesis of 5-aminopyrazoles and their derivatives. This approach facilitates combinatorial library generation and purification, improving yield and scalability.

- Resin-bound β-ketonitriles react with hydrazine hydrate to form resin-bound 5-aminopyrazoles.

- Subsequent cleavage from the resin yields the free 5-aminopyrazole derivatives.

- This method avoids handling unstable β-ketonitrile intermediates and allows for rapid synthesis of diverse analogs.

Representative Data Table: Synthesis Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | Ethanol, p-TsOH catalyst | 60–80 | 4–8 | 70–85 | Formation of 5-aminopyrazole core |

| N-Alkylation (Propylation) | Propyl bromide, base (e.g., K2CO3), DMF | 25–50 | 6–12 | 65–80 | Selective N-propylation of amine group |

| Resin-supported synthesis | Resin-bound β-ketonitrile + hydrazine | Room temp | 5 | 75–90 | Facilitates purification and scale-up |

Research Findings and Mechanistic Insights

- The nucleophilic attack of hydrazine on β-ketonitriles is the key step, forming hydrazones that cyclize to pyrazoles.

- Alkylation of the 5-amino group is regioselective and can be controlled by reaction conditions to avoid over-alkylation.

- Acid catalysis enhances cyclization efficiency and yield.

- Solid-phase synthesis methods improve throughput and are suitable for medicinal chemistry applications.

- The phenyl substituent at position 3 is introduced via the choice of β-ketonitrile precursor, allowing structural diversity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized through alkylation of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine. A common method involves nucleophilic substitution using propyl halides under basic conditions:

Reaction Conditions

-

Substrate : 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

-

Reagent : Propyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 80°C, 12 hours

This method is analogous to protocols for synthesizing N-alkylated pyrazoles, where the amine group undergoes alkylation to introduce the propyl substituent .

Halogenation at the Pyrazole Ring

Electrophilic halogenation occurs at the C4 position of the pyrazole ring, despite steric hindrance from the methyl group. This reactivity is attributed to the electron-donating effects of the amine and methyl substituents.

Bromination Protocol

-

Substrate : 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

-

Reagent : N-Bromosuccinimide (NBS, 1.2 equiv)

-

Solvent : DMSO, room temperature, 3 hours

| Halogenating Agent | Position | Yield (%) | Conditions |

|---|---|---|---|

| NBS | C4 | 82 | DMSO, rt |

| NIS | C4 | 78 | DMSO, rt |

| NCS | C4 | 68 | DMSO, rt |

DMSO acts as both solvent and catalyst, facilitating halogenation without requiring transition metals .

Functionalization of the Amine Group

The N-propyl amine group participates in condensation and acylation reactions:

Schiff Base Formation

Reaction with aldehydes forms imine derivatives:

-

Substrate : this compound

-

Reagent : Benzaldehyde (1.5 equiv)

-

Catalyst : Acetic acid, ethanol, reflux, 6 hours

Acylation

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles:

Example Reaction

-

Substrate : Ethyl diazoacetate

-

Catalyst : Zn(OTf)₂, triethylamine

-

Product : Pyrazolo[1,5-a]pyrimidine derivative

Oxidation of the Propyl Group

The N-propyl chain can be oxidized to a carboxylic acid under strong conditions:

Sulfonation and Electrophilic Substitution

Sulfonation at the phenyl ring proceeds under standard conditions:

Key Structural Insights

-

The methyl groups at C1 and C4 direct electrophilic substitution to C4 due to steric and electronic effects .

-

The N-propyl amine enhances solubility in polar aprotic solvents, facilitating reactions in DMSO or DMF .

This compound’s versatility in halogenation, alkylation, and cycloaddition makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine, exhibit significant anticancer activity. A study demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Its ability to generate high-frequency light through stimulated emission is of particular interest for developing advanced optical materials .

Electroluminescent Applications

Due to its unique electronic properties, this compound can be used in the fabrication of electroluminescent devices. The compound's ability to facilitate photo-induced electron transfer enhances its performance in light-emitting applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired therapeutic effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Validation and Reproducibility

Structure validation using PLATON confirms the absence of crystallographic disorders, ensuring reliability in comparative studies. ORTEP-3 visualizations further highlight conformational differences between analogues, such as torsional angles in the propylamine chain (e.g., 10° vs. 25° in fluorinated derivatives).

Biological Activity

1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The synthesis of this compound typically involves the condensation of appropriate hydrazines with substituted ketones or aldehydes to form the pyrazole ring. The compound's structure can be analyzed using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation in carrageenan-induced edema models by up to 85% compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. A comparative study indicated that compounds with similar structures displayed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 10 µg/mL against resistant strains .

Antitumor Activity

Pyrazole compounds have also been evaluated for their antitumor properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative closely related to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, a series of pyrazole derivatives were administered to assess their anti-inflammatory properties. The results indicated that compounds with a similar structure to this compound significantly reduced paw edema and inflammatory markers in serum samples .

Case Study 2: Antibacterial Efficacy

A recent investigation focused on the antibacterial activity of pyrazole derivatives against multi-drug resistant bacteria. The findings revealed that certain compounds exhibited potent antibacterial effects with MIC values lower than those of conventional antibiotics .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 1,4-Dimethyl-3-phenyl-N-propyl... | Anti-inflammatory | N/A | Up to 85% TNFα |

| Similar Pyrazole Derivative A | Antimicrobial | 10 | N/A |

| Similar Pyrazole Derivative B | Antitumor | N/A | Significant |

Q & A

Basic Question: What are the optimal synthetic routes for 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves multi-step processes starting with a 1,5-diarylpyrazole core template. For example, substituted pyrazole amines can be synthesized via condensation reactions of ketones or aldehydes with hydrazines, followed by alkylation or propylation. Key intermediates are characterized using:

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and molecular structure .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Elemental Analysis : To confirm carbon, hydrogen, and nitrogen percentages (e.g., ±0.3% deviation from theoretical values) .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Structural validation combines spectroscopic and crystallographic methods:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., phenyl vs. propyl orientation) .

- Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability (e.g., sharp endothermic peaks at 172–173°C indicate purity) .

- Chromatographic Purity Checks : HPLC or GC-MS to assess synthetic yield and impurity profiles .

Advanced Question: How can computational methods like quantum chemical calculations improve reaction design for pyrazole derivatives?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to predict energetically favorable pathways. For example:

- Transition State Analysis : Identifies activation barriers for alkylation or cyclization steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for higher yields .

- Feedback Loops : Experimental data (e.g., reaction yields) refine computational models iteratively .

This approach reduces trial-and-error experimentation by >50% in some cases .

Advanced Question: How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?

Methodological Answer:

DoE minimizes experimental runs while maximizing data output. Key steps include:

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using Plackett-Burman designs .

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., temperature vs. yield) .

- Multivariate Analysis : Partial Least Squares (PLS) regression correlates reaction parameters with outcomes (e.g., purity vs. pH) .

Case studies show DoE reduces optimization time by 30–40% compared to one-factor-at-a-time approaches .

Advanced Question: How do structural modifications (e.g., substituent position) influence the compound’s reactivity and biological activity?

Methodological Answer:

Comparative studies of pyrazole analogs reveal:

- Electron-Withdrawing Groups (EWGs) : Substituents like -CF₃ at the 3-position enhance electrophilic reactivity (e.g., in nucleophilic aromatic substitution) .

- Steric Effects : Bulky N-propyl groups reduce enzymatic degradation in biological assays .

- Biological Activity : 3-Phenyl derivatives exhibit higher antimicrobial activity than methyl-substituted analogs due to improved membrane permeability .

Quantitative Structure-Activity Relationship (QSAR) models can predict these trends .

Advanced Question: How to resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

Discrepancies often arise from methodological variability. Robust approaches include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Dose-Response Curves : IC₅₀ values should be calculated across ≥3 independent replicates .

- Positive Controls : Compare results with established drugs (e.g., ciprofloxacin for antibacterial assays) .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Advanced Question: What advanced separation techniques are recommended for purifying this compound?

Methodological Answer:

- Membrane Technologies : Nanofiltration (NF) membranes with 200–300 Da cutoffs remove unreacted precursors .

- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients resolve closely related isomers .

- Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases improve resolution of chiral pyrazole derivatives .

Advanced Question: How to assess the compound’s stability under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Kinetic Modeling : Arrhenius equations predict shelf life at room temperature using accelerated stability data .

- LC-MS/MS : Detect degradation products (e.g., oxidation byproducts from N-propyl side chains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.